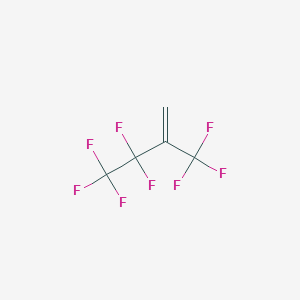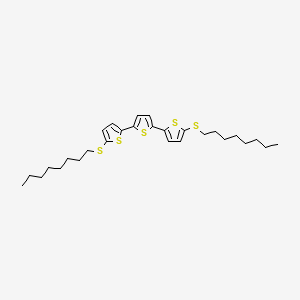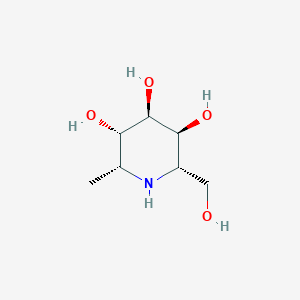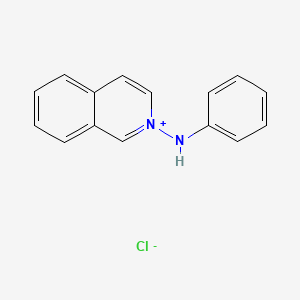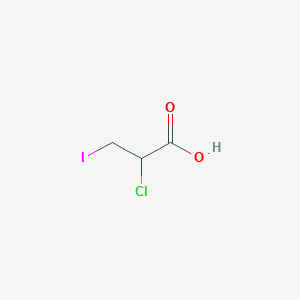![molecular formula C12H17BrO2 B12578060 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol CAS No. 594858-54-5](/img/structure/B12578060.png)
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a hydroxyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a Grignard reaction with 3-bromopropylmagnesium bromide, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-one.
Reduction: Formation of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-amine.
Substitution: Formation of 3-{3-Azido-4-[(propan-2-yl)oxy]phenyl}propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{3-Bromo-4-hydroxyphenyl}propan-1-ol: Lacks the isopropyl group, leading to different chemical properties and reactivity.
3-{3-Chloro-4-[(propan-2-yl)oxy]phenyl}propan-1-ol:
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-2-ol: Variation in the position of the hydroxyl group affects its chemical behavior.
Uniqueness
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is unique due to the presence of both a bromine atom and an isopropyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
594858-54-5 |
|---|---|
Molekularformel |
C12H17BrO2 |
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
3-(3-bromo-4-propan-2-yloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)15-12-6-5-10(4-3-7-14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
FSCUAHRGXYIAOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)CCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




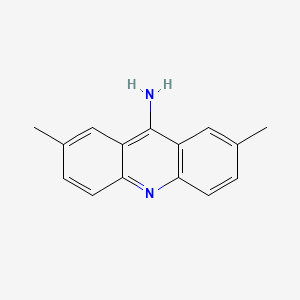
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)

